molecular formula C22H23ClN2O B8569164 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide CAS No. 89242-19-3

1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide

Cat. No.: B8569164
CAS No.: 89242-19-3
M. Wt: 366.9 g/mol
InChI Key: ROQAEKBEGAOJGU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of neuroinflammationTSPO is involved in various cellular functions, including apoptosis, mitochondrial respiration, steroid synthesis, and immunity .

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base to form the intermediate 2-chlorobenzoylisoquinoline. This intermediate is then reacted with dipropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves its binding to TSPO. This binding modulates the mitochondrial permeability transition pore, affecting mitochondrial function and apoptosis. The compound acts as an antagonist of the human constitutive androstane receptor (CAR), inhibiting its activity by repressing interactions with coactivators .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide include:

The uniqueness of this compound lies in its specific binding affinity for TSPO and its use as a radiotracer in PET imaging, providing valuable insights into neuroinflammation and other pathological conditions.

Properties

CAS No.

89242-19-3

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide

InChI

InChI=1S/C22H23ClN2O/c1-3-13-25(14-4-2)22(26)20-15-16-9-5-6-10-17(16)21(24-20)18-11-7-8-12-19(18)23/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

ROQAEKBEGAOJGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operations are carried out as for Example 7, starting from 1.42 g of 1-(2-chlorophenyl) isoquinoline 3-carboxylic acid, 0.58 g of triethylamine, 0.62 g of ethyl chloroformate and 0.66 g of N-propyl propylamine in 50 ml of chloroform. 1.40 g of N,N-dipropyl 1-(2-chloro phenyl) isoquinoline 3-carboxamide, melting at 101° C., are obtained.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0.66 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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